N-(3-acetylphenyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(3-acetylphenyl)-2-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C16H15NO3 It is characterized by the presence of an acetyl group attached to a phenyl ring and a methoxy group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 3-acetylphenylamine with 4-methoxyphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-(3-carboxyphenyl)-2-(4-methoxyphenyl)acetamide.
Reduction: Formation of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide.
Substitution: Formation of N-(3-acetylphenyl)-2-(4-hydroxyphenyl)acetamide.
Scientific Research Applications
N-(3-acetylphenyl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-2-(4-hydroxyphenyl)acetamide
- N-(3-carboxyphenyl)-2-(4-methoxyphenyl)acetamide
- N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide
Uniqueness
N-(3-acetylphenyl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both an acetyl and a methoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(19)14-4-3-5-15(11-14)18-17(20)10-13-6-8-16(21-2)9-7-13/h3-9,11H,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAKIIKYOSERFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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